3-Bromo-6-fluoro-2-(trifluoromethyl)indole
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Overview
Description
3-Bromo-6-fluoro-2-(trifluoromethyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of bromine, fluorine, and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)indole typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-(trifluoromethyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of indole derivatives with reduced functional groups.
Substitution: Formation of substituted indoles with new functional groups replacing bromine or fluorine.
Scientific Research Applications
3-Bromo-6-fluoro-2-(trifluoromethyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)indole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of an indole ring.
2-Trifluoromethylindole: Lacks the bromine and fluorine substituents.
6-Fluoroindole: Lacks the bromine and trifluoromethyl groups.
Uniqueness
3-Bromo-6-fluoro-2-(trifluoromethyl)indole is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the indole ring. This unique combination imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H4BrF4N |
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Molecular Weight |
282.03 g/mol |
IUPAC Name |
3-bromo-6-fluoro-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H4BrF4N/c10-7-5-2-1-4(11)3-6(5)15-8(7)9(12,13)14/h1-3,15H |
InChI Key |
LKORRNGTLZEFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2Br)C(F)(F)F |
Origin of Product |
United States |
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